1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The synthesis of pyrazoles, which is a class of compounds that includes “1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid”, has been extensively studied .Scientific Research Applications
Pharmacological Applications
Antioxidant Activity : Compounds with a structure similar to the one you mentioned have been extensively studied for their antioxidant properties. For instance, chlorogenic acid, a phenolic compound, has demonstrated various therapeutic roles such as antioxidant activity, anti-inflammatory, and neuroprotective effects, among others (Naveed et al., 2018).
Anticancer and Antimicrobial Properties : Pyrazole carboxylic acid derivatives, sharing a part of the structure with the compound , exhibit significant biological activities including antimicrobial, anticancer, and anti-inflammatory properties (Cetin, 2020).
Environmental and Analytical Chemistry
Herbicide Sorption and Environmental Fate : Research on compounds such as 2,4-D and other phenoxy herbicides, which share a part of their structure with the compound you're interested in, provides insights into their sorption to soil and minerals, crucial for understanding their environmental fate and behavior (Werner et al., 2012).
Wastewater Treatment : The pesticide industry's wastewater, containing similar compounds, poses a significant environmental challenge. Studies have shown the effectiveness of biological processes and granular activated carbon in removing such contaminants, which is vital for water treatment and pollution control (Goodwin et al., 2018).
Mechanism of Action
Target of Action
It is structurally similar to phenoxy herbicides like mcpa , which primarily target plant growth hormones known as auxins .
Mode of Action
The mode of action of this compound is likely similar to that of MCPA and other phenoxy herbicides . These compounds mimic the action of auxins, which are plant growth hormones . When these herbicides are applied to plants, they induce rapid, uncontrolled growth, often leading to the death of the plant .
Biochemical Pathways
Auxins regulate various aspects of plant growth and development, including cell elongation, phototropism, and gravitropism .
Result of Action
Based on its structural similarity to phenoxy herbicides, it likely causes rapid, uncontrolled growth in plants, leading to their death .
properties
IUPAC Name |
1-[(2-chloro-5-methylphenoxy)methyl]pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-8-2-3-9(13)11(6-8)18-7-15-5-4-10(14-15)12(16)17/h2-6H,7H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMQLKZEDLJGOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCN2C=CC(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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